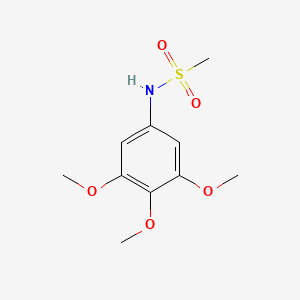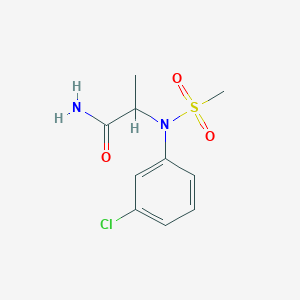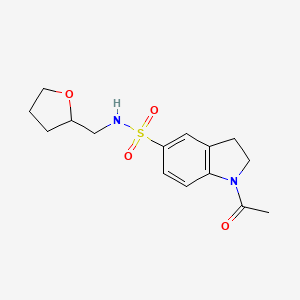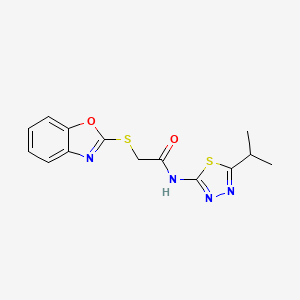![molecular formula C20H22N2O2S B4395435 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide](/img/structure/B4395435.png)
2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide
Übersicht
Beschreibung
2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide, also known as MIPT, is a synthetic compound that belongs to the family of tryptamines. MIPT is a potent psychedelic substance that has been used for scientific research purposes. The compound was first synthesized in 1986 by Alexander Shulgin, a renowned American chemist.
Wirkmechanismus
2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide acts as a partial agonist of the serotonin receptors in the brain. The compound binds to the receptor and activates it, leading to the release of serotonin. This results in an increase in serotonin levels in the brain, which can lead to altered perception, mood, and behavior.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects. The compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dilation of the pupils and increase in saliva production. This compound has been found to have a long-lasting effect, with some studies reporting effects lasting up to 12 hours.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide in lab experiments is its potency and selectivity. The compound has a high affinity for the serotonin receptors, making it a useful tool for studying the role of serotonin in the brain. However, one limitation of using this compound is its potential for abuse. The compound is a potent psychedelic substance that can produce intense hallucinations and altered states of consciousness, making it unsuitable for certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide. One area of interest is the development of new drugs based on the structure of this compound. Researchers are exploring the potential of this compound derivatives as novel antidepressants and anxiolytics. Another area of interest is the study of the long-term effects of this compound on the brain. Researchers are investigating the potential of this compound to produce neurotoxicity and other adverse effects on the brain. Finally, there is a need for further research on the safety and efficacy of this compound as a research tool. More studies are needed to determine the optimal dosages and administration methods for this compound in lab experiments.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide has been used as a research tool to study the human brain and its functions. The compound has been found to interact with the serotonin receptors in the brain, which are responsible for regulating mood, appetite, and sleep. This compound has been used in studies to investigate the effects of serotonin on the brain and its role in various mental disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-13-4-7-18-17(10-13)14(12-22-18)8-9-21-20(23)16-6-5-15(25-3)11-19(16)24-2/h4-7,10-12,22H,8-9H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPGLBRREDSIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=C(C=C3)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4395360.png)
![ethyl {4-[(2-chlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4395366.png)
![4-chloro-N-(2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4395379.png)


![1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4395397.png)
![3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4395407.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395425.png)
![4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4395427.png)

![[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4395434.png)

![2-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4395446.png)